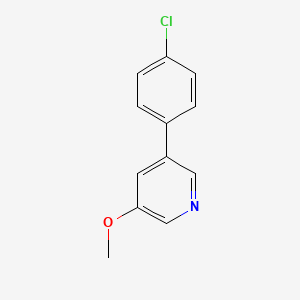

3-(4-Clorofenil)-5-metoxipirina

Descripción general

Descripción

3-(4-Chlorophenyl)-5-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-chlorophenyl group and a methoxy group

Aplicaciones Científicas De Investigación

3-(4-Chlorophenyl)-5-methoxypyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

Target of Action

Compounds like “3-(4-Chlorophenyl)-5-methoxypyridine” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes. For example, similar compounds have been found to target histamine H3 receptors .

Mode of Action

The compound typically interacts with its target by binding to it, which can either activate or inhibit the target’s function. For instance, some compounds act as an antagonist or inverse agonist at their target receptors .

Biochemical Pathways

The interaction between the compound and its target can affect various biochemical pathways. For example, antagonizing the histamine H3 receptor can enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The action of the compound at the molecular and cellular level can lead to observable effects. For example, some compounds can reverse depression-like behavioral alterations and oxidative imbalance induced by acute stress .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-methoxypyridine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-methoxypyridine.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the desired pyridine ring.

Industrial Production Methods: In an industrial setting, the production of 3-(4-Chlorophenyl)-5-methoxypyridine may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions efficiently.

Catalysts: Employing catalysts to enhance the reaction rates and yields.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Chlorophenyl)-5-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as sodium methoxide or sodium ethoxide.

Major Products:

Oxidation: Formation of 3-(4-hydroxyphenyl)-5-methoxypyridine.

Reduction: Formation of 3-(4-aminophenyl)-5-methoxypyridine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

3-(4-Chlorophenyl)pyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.

3-(4-Methoxyphenyl)pyridine: Lacks the chlorine atom, which may influence its chemical properties and applications.

3-Phenyl-5-methoxypyridine: Lacks both the chlorine and methoxy groups, resulting in different chemical behavior.

Uniqueness: 3-(4-Chlorophenyl)-5-methoxypyridine is unique due to the presence of both the 4-chlorophenyl and methoxy groups, which confer specific chemical and biological properties

Actividad Biológica

3-(4-Chlorophenyl)-5-methoxypyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Profile

- Chemical Name : 3-(4-Chlorophenyl)-5-methoxypyridine

- CAS Number : 1373232-71-3

- Molecular Formula : C12H10ClN

- Molecular Weight : 219.67 g/mol

Synthesis

The synthesis of 3-(4-Chlorophenyl)-5-methoxypyridine typically involves the reaction of 4-chlorobenzaldehyde with methoxypyridine derivatives under specific catalytic conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of this compound showed selective cytotoxic effects against melanoma cells (VMM917), with a notable 4.9-fold increase in cytotoxicity compared to normal cells. The mechanism involved cell cycle arrest at the S phase and a reduction in melanin production, indicating its potential as a therapeutic agent in melanoma treatment .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3-(4-Chlorophenyl)-5-methoxypyridine | VMM917 | 10.2 | 4.9 |

| Reference Drug | VMM917 | 15.0 | - |

Antimicrobial Activity

In addition to its anticancer properties, 3-(4-Chlorophenyl)-5-methoxypyridine has demonstrated antimicrobial activity against various pathogens. The compound was effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of 3-(4-Chlorophenyl)-5-methoxypyridine can be attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in cancer cell proliferation and modulate receptor activities related to apoptosis and cell cycle regulation .

Case Studies

-

Melanoma Treatment :

A study investigated the effects of the compound on melanoma cells, revealing that it induced apoptosis through mitochondrial pathways and affected cell cycle progression significantly . The findings suggest that it could serve as a novel chemotherapeutic option. -

Antimicrobial Efficacy :

Another research effort focused on the antimicrobial properties of this compound, demonstrating effectiveness against resistant strains of bacteria and fungi. The results indicated that it could be developed into a new class of antimicrobial agents .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-12-6-10(7-14-8-12)9-2-4-11(13)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECRWNKDCVQZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742947 | |

| Record name | 3-(4-Chlorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-71-3 | |

| Record name | Pyridine, 3-(4-chlorophenyl)-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.